cyclohexyl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Cyclohexyl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a tetra-substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:
- Cyclohexylmethanone group: Attached to the imidazole nitrogen, contributing to lipophilicity and steric bulk.
- 4,5-Dihydroimidazole backbone: A partially saturated imidazole ring, which may enhance conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
cyclohexyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-14-7-5-6-10-16(14)13-22-18-19-11-12-20(18)17(21)15-8-3-2-4-9-15/h5-7,10,15H,2-4,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPNNMVTZBJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohexyl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Core
The target compound’s substituents are compared to similar derivatives in Table 1.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-methylbenzylthio group in the target compound (electron-donating) may enhance nucleophilic reactivity compared to the 2-chlorobenzylthio group in QFM (electron-withdrawing) .
- Methanone Modifications: The cyclohexylmethanone group likely improves membrane permeability compared to the polar 5-bromo-2-furyl group in ’s compound .
Biological Activity
Cyclohexyl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound belonging to the imidazole derivatives, which are known for their diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₈N₂OS, with a molecular weight of 278.38 g/mol. The compound features an imidazole ring and a thioether functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:
- Formation of the Imidazole Ring : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Thioether Formation : The introduction of the thioether group can be performed via nucleophilic substitution reactions.
- Final Modification : The cyclohexyl group is introduced through alkylation reactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. Research indicates that these compounds may exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Cyclohexyl compound | HeLa | 15.7 |
| Cyclohexyl compound | MCF-7 | 12.3 |
These results suggest that the compound could be developed as a lead candidate for anticancer drug development.
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. In vitro assays demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin production and is a target in skin-related disorders.
- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with cell proliferation and apoptosis.
Case Studies
- Study on Melanin Production : In a study involving B16F10 melanoma cells, this compound significantly reduced melanin production by inhibiting tyrosinase activity (IC₅₀ = 8.5 µM), suggesting its potential use in treating hyperpigmentation disorders.
- Anticancer Efficacy : An experimental model demonstrated that treatment with the compound led to a decrease in tumor size in xenograft models of breast cancer, indicating its potential as an effective anticancer agent.
Q & A
Q. Optimization factors :
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity in thioether formation.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve reaction rates in imidazole ring closure .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 12h to 2h) while maintaining >85% yield .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of thioether and cyclohexyl groups. For example, the thioether proton resonates at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 385.2) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and monitor synthetic intermediates .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : SHELX software (SHELXL-2018) refines bond lengths and angles, confirming the chair conformation of the cyclohexyl group and dihedral angles between the imidazole and benzylthio moieties .
- Electron density maps : Identify potential tautomerism in the imidazole ring (e.g., 1H vs. 3H tautomers) .
- Validation metrics : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) ensure reproducibility .
Advanced: What strategies address contradictory biological activity data across in vitro and in vivo models?
Answer:
Contradictions often arise from:
- Metabolic instability : Poor pharmacokinetics (e.g., rapid hepatic clearance) may reduce in vivo efficacy despite strong in vitro inhibition (IC₅₀ = 50 nM). Solutions:
- Prodrug design : Phosphorylation of the methanone group improves bioavailability .
- Microsomal stability assays : Liver microsome testing identifies metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Off-target effects : Use selectivity profiling (e.g., kinase panel screens) to rule out non-specific binding .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
Key modifications and effects :
| Substituent | Biological Impact | Reference |
|---|---|---|
| 2-Methylbenzylthio | Enhances lipophilicity (LogP ↑ 0.5) and membrane permeability | |
| Cyclohexyl methanone | Reduces hERG channel binding (cardiotoxicity risk ↓) | |
| Fluorine substitution | Improves metabolic stability (t₁/₂ ↑ 2.5x) |
Q. Methodology :
- Analog synthesis : Replace substituents (e.g., 2-methylbenzyl → 4-fluorobenzyl) and test IC₅₀ against target enzymes .
- QSAR modeling : CoMFA/CoMSIA analyses correlate 3D electrostatic fields with activity .
Basic: What are the key physicochemical properties influencing this compound’s behavior in biological systems?
Answer:
- Solubility : Low aqueous solubility (<10 µg/mL) due to hydrophobic cyclohexyl and benzyl groups. Use co-solvents (e.g., DMSO:PBS 1:9) for in vitro assays .
- LogP : ~3.2 (predicted via ChemAxon), indicating moderate membrane permeability .
- Melting point : 145–150°C (DSC data), suggesting crystalline stability .
Advanced: How can computational modeling predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase targets (e.g., EGFR). The benzylthio group forms van der Waals contacts with Leu788, while the imidazole N-H hydrogen-bonds to Thr790 .
- Molecular dynamics (MD) simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å) .
- Free energy calculations (MM/PBSA) : Estimate ΔGbind (−42.5 kcal/mol) to prioritize analogs .
Basic: What in vitro assays are used for initial biological screening?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ determination .
- Cytotoxicity (MTT assay) : Test against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .
- Antimicrobial activity : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
Advanced: How do solvent and pH affect the compound’s stability during storage?
Answer:
- Degradation pathways : Hydrolysis of the thioether linkage at pH < 3 or >10 .
- Optimal storage : Lyophilized solid at −20°C in amber vials (degradation <5% over 6 months) .
- Accelerated stability testing : 40°C/75% RH for 4 weeks to predict shelf life .
Advanced: What experimental and computational methods validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Quantify target stabilization (ΔTm = +4°C) upon compound binding .
- Silencing RNA (siRNA) : Knockdown of the putative target (e.g., EGFR) reduces compound efficacy (EC₅₀ shifts 10x) .
- DARTS (Drug Affinity Responsive Target Stability) : Protease resistance confirms direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
